
4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a furan ring, an oxadiazole ring, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of acylhydrazones or acylthiosemicarbazides. One common method is the oxidative cyclization of acylhydrazones in the presence of a base, such as potassium carbonate, and a suitable oxidizing agent . Another method involves the cyclization of acyldithiocarbazate esters to the corresponding oxadiazole using manganese(II) acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions: 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to interact with enzymes and receptors in a similar manner . The furan ring may also contribute to its biological activity by facilitating interactions with hydrophobic pockets in proteins .
類似化合物との比較
4-(5-Aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles: These compounds share the furan and heterocyclic ring systems but differ in the type of heterocycle.
5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine: This compound is structurally similar but lacks the aniline moiety.
Uniqueness: 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of its furan, oxadiazole, and aniline moieties, which confer distinct chemical and biological properties
特性
分子式 |
C13H11N3O2 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
4-[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C13H11N3O2/c1-8-11(6-7-17-8)13-16-15-12(18-13)9-2-4-10(14)5-3-9/h2-7H,14H2,1H3 |
InChIキー |
PTSZJXFMKDNQAW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)C2=NN=C(O2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



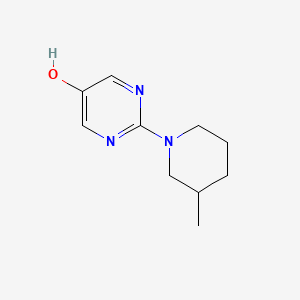

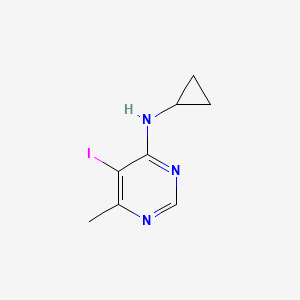
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile](/img/structure/B11787774.png)

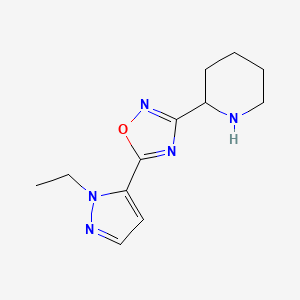
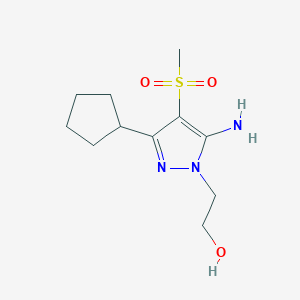
![7-(4-Aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11787788.png)

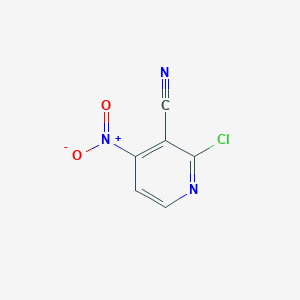
![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)
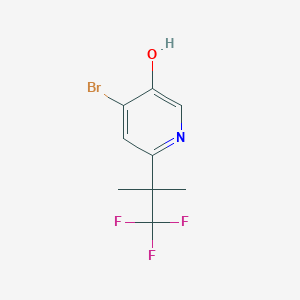
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)
